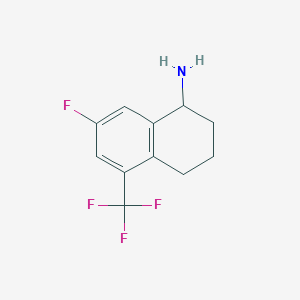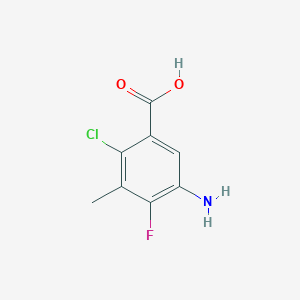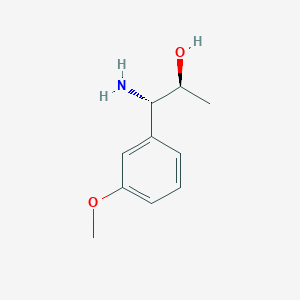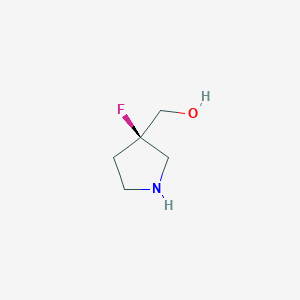![molecular formula C9H10F4N2 B13047086 (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047086.png)
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a compound characterized by the presence of a fluorinated aromatic ring and an ethane-1,2-diamine moiety. The compound’s unique structure, featuring both fluoro and trifluoromethyl groups, makes it of significant interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using carbon-centered radical intermediates . The reaction conditions often require the presence of a suitable radical initiator and a source of trifluoromethyl radicals, such as CF₃SO₂Na under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of photoredox catalysis has also been explored for the trifluoromethylation of various substrates, providing an efficient and scalable approach .
化学反应分析
Types of Reactions
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing fluoro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic ring, leading to a diverse array of substituted products.
科学研究应用
(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and organic synthesis.
Biology: Its unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced materials, particularly those requiring high thermal and chemical stability.
作用机制
The mechanism by which (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine.
Trifluoromethane: A simpler compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its combination of fluoro and trifluoromethyl groups on an aromatic ring, coupled with an ethane-1,2-diamine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C9H10F4N2 |
|---|---|
分子量 |
222.18 g/mol |
IUPAC 名称 |
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m0/s1 |
InChI 键 |
FWFMYGKUYQPYCO-QMMMGPOBSA-N |
手性 SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)[C@H](CN)N |
规范 SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)





![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)

